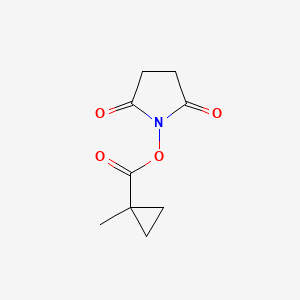
(4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone
概要
説明
(4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone is a complex organic compound that features both an amino group and a methoxy group attached to a phenyl ring, as well as a methoxy-substituted azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-amino-3-methoxybenzaldehyde with 3-methoxyazetidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
(4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, influencing their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
(4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone: shares similarities with other azetidine-containing compounds such as 3-methoxyazetidine hydrochloride.
Imidazopyrazines and pyrazolopyrimidines: These compounds also contain nitrogen atoms in their ring structures and are used in similar applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a versatile compound for research and industrial applications.
特性
IUPAC Name |
(4-amino-3-methoxyphenyl)-(3-methoxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-9-6-14(7-9)12(15)8-3-4-10(13)11(5-8)17-2/h3-5,9H,6-7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEIAKZYRGDRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C2=CC(=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3-Bromophenyl)methyl]-3-methoxyazetidine](/img/structure/B8152045.png)
![1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol](/img/structure/B8152049.png)
![1-[(3-Bromo-4-chlorophenyl)methyl]azetidine](/img/structure/B8152059.png)
![1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine](/img/structure/B8152069.png)
![1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine](/img/structure/B8152075.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B8152083.png)




![5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8152131.png)
![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one](/img/structure/B8152134.png)

![3-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152145.png)
